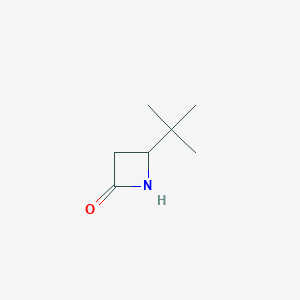

4-Tert-butylazetidin-2-one

Descripción

Significance of Azetidinone Scaffolds in Advanced Synthetic Chemistry

The azetidinone, or β-lactam, ring is a four-membered cyclic amide that is a cornerstone of both medicinal and organic chemistry. researchgate.netderpharmachemica.com This structural motif is the key pharmacophore in a wide array of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. researchgate.netderpharmachemica.comderpharmachemica.com The antibacterial properties of these drugs stem from the β-lactam ring's ability to inhibit bacterial cell wall synthesis. researchgate.netderpharmachemica.com

Beyond their role in antibiotics, azetidinone scaffolds are highly valued as versatile building blocks in organic synthesis. researchgate.netderpharmachemica.com The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol for azetidine) makes it susceptible to controlled ring-opening reactions, providing a pathway to synthesize a variety of other organic compounds, such as β-amino acids and their derivatives. nih.govrsc.org This reactivity, combined with the ability to introduce various substituents with stereochemical control, has led to the development of numerous novel synthetic methodologies. researchgate.netderpharmachemica.com Consequently, azetidinone derivatives have been investigated for a wide range of biological activities, including acting as enzyme inhibitors and cholesterol absorption inhibitors. derpharmachemica.comglobalscitechocean.com

The Strategic Role of the 4-Tert-butyl Moiety in Azetidinone Ring Systems

The substituent at the 4-position of the azetidinone ring plays a critical role in directing the stereochemical outcome of reactions. The 4-tert-butyl group is particularly significant due to its steric bulk. nih.govresearchgate.net This large, non-polar group influences the approach of reagents to the reactive centers of the molecule, thereby controlling the diastereoselectivity of reactions. nih.govresearchgate.net

In studies involving kinetic resolutions of racemic β-lactams, it has been demonstrated that the sterically demanding 4-tert-butyl group leads to better diastereoselectivity compared to smaller or less bulky groups, such as a phenyl group. nih.govresearchgate.net For example, in the synthesis of taxoid analogues, the use of 4-tert-butyl β-lactams resulted in superior kinetic resolution. nih.govresearchgate.net The (+) form of 4-tert-butylazetidin-2-one has been noted to possess optimal steric properties for binding to β-lactamase enzymes. cymitquimica.comcymitquimica.com This steric influence is a key strategic element for chemists aiming to synthesize specific stereoisomers of complex target molecules with high purity. nih.govresearchgate.net

Historical Development of Azetidinone Chemical Research and Mechanistic Understanding

The chemistry of azetidinones dates back to 1907, when Hermann Staudinger synthesized the first β-lactam. researchgate.netchemijournal.com He achieved this through a [2+2] cycloaddition reaction between a ketene and an imine, a method now famously known as the Staudinger reaction. researchgate.netchemijournal.com This reaction remains one of the most fundamental and versatile methods for constructing the β-lactam ring and is widely used in both pharmaceutical and synthetic chemistry. researchgate.net

The discovery of penicillin by Alexander Fleming in 1929, and the subsequent realization of its β-lactam core, spurred immense interest in azetidinone chemistry. derpharmachemica.comchemijournal.com This led to extensive research focused on developing new synthetic methods to access a wide variety of substituted azetidinones. researchgate.net Besides the Staudinger cycloaddition, other significant methods include the Kinugasa reaction, which involves the reaction of a nitrone with a copper acetylide, and various cyclization reactions. researchgate.netmdpi.com

Mechanistic studies have been crucial for optimizing these reactions. The mechanism of the Staudinger reaction, for instance, has been described as an attack of the nucleophilic imine on the ketene's carbonyl group, leading to a zwitterionic intermediate that then undergoes conrotatory ring closure to form the β-lactam ring. mdpi.comacs.org Theoretical studies using density functional theory (DFT) and other quantum topological analyses have provided deeper insights into the bonding changes and stereoselectivity of these cycloaddition reactions, refining the mechanistic understanding beyond simple frontier molecular orbital (FMO) theory. mdpi.com This ongoing research allows for the rational design of reaction conditions to achieve higher yields and stereoselectivity in the synthesis of complex azetidinone derivatives. lookchem.com

Propiedades

IUPAC Name |

4-tert-butylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,3)5-4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRJYXLAARIKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4-tert-butylazetidin-2-one and Derivatives

Cycloaddition-Based Approaches to the Azetidinone Ring System

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a cornerstone in the synthesis of β-lactams. These methods involve the direct formation of the four-membered ring from two two-atom components.

Staudinger Ketene-Imine [2+2] Cycloaddition for Substituted Azetidinones

The Staudinger ketene-imine [2+2] cycloaddition, discovered in 1907, remains a widely employed and versatile method for the synthesis of substituted azetidinones. mdpi.com The reaction involves the formal cycloaddition of a ketene with an imine to form the β-lactam ring. organic-chemistry.org Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ. A common method for in situ generation involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine. mdpi.com

The generally accepted mechanism proceeds through a two-step pathway. organic-chemistry.org The first step is a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, which forms a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final azetidinone product. sci-hub.se The stereochemistry of the resulting β-lactam (cis or trans) is influenced by the substituents on both the ketene and the imine, which can affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

This methodology is highly adaptable for creating a wide array of substituted azetidinones by varying the ketene and imine components. For example, the reaction of chloroacetyl chloride with various imines (Schiff bases) in the presence of triethylamine is a common route to 3-chloro-substituted azetidinones. mdpi.comgrafiati.com

Asymmetric Variants of [2+2] Cycloaddition for Enantiopure 4-Tert-butylazetidin-2-one Synthesis

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric versions of the Staudinger cycloaddition. While early methods relied on chiral auxiliaries attached to either the ketene or the imine, modern approaches increasingly utilize chiral catalysts. nih.gov

One successful strategy involves the use of a planar-chiral derivative of 4-(pyrrolidino)pyridine as an enantioselective catalyst. nih.gov This catalyst has been shown to be effective in promoting the cycloaddition of various ketenes with a range of imines, affording β-lactams with high stereoselectivity and in good yields. nih.gov The synthesis of racemic cis-4-tert-butyl-3-hydroxy-β-lactam derivatives has been reported, which are key precursors that can undergo kinetic resolution to yield enantiopure products. researchgate.net For the synthesis of this compound, an appropriate imine precursor would be one derived from pivalaldehyde (2,2-dimethylpropanal). The reaction of this imine with a suitable ketene in the presence of a chiral catalyst would be a direct route to the enantiopure target molecule.

| Catalyst Type | Reactants | Key Feature | Reference |

| Planar-chiral 4-(pyrrolidino)pyridine derivative | Symmetrical and unsymmetrical ketenes, various imines | Catalytic enantioselective synthesis | nih.gov |

| None (Racemic Synthesis) | N-(4-methoxyphenyl)-pivalaldimine and acetoxyacetyl chloride | Synthesis of racemic cis-3-acetoxy-4-tert-butyl-1-(4-methoxyphenyl)azetidin-2-one | researchgate.net |

Ring-Closing and Intramolecular Cyclization Strategies for Azetidinone Formation

Alternative to cycloadditions, the formation of the azetidinone ring can be achieved through the cyclization of linear precursors that already contain the necessary atoms for the ring system.

Cyclocondensation Reactions from Schiff Bases and Related Precursors

The cyclocondensation of Schiff bases (imines) with a reagent that provides the remaining two carbons of the azetidinone ring is a common and effective strategy. ijarmps.orgsphinxsai.comresearchgate.net A widely used method involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine. ijarmps.orgsphinxsai.comderpharmachemica.com The Schiff base is prepared beforehand by condensing a primary amine with an aldehyde or ketone. ijarmps.orgsphinxsai.com

The reaction mechanism is thought to involve the acylation of the imine by chloroacetyl chloride, followed by an intramolecular nucleophilic substitution where the enolate displaces the chloride to form the four-membered ring. bhu.ac.in Microwave irradiation has been shown to accelerate this reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods. ijarmps.orgderpharmachemica.com

| Schiff Base Precursors | Cyclizing Agent | Base | Key Outcome | Reference(s) |

| Furfuryl amine and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Microwave-assisted synthesis of novel azetidinones | ijarmps.org |

| Pyridine-3-carboxylic acid hydrazide and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Synthesis of azetidinone derivatives containing a pyridine moiety | sphinxsai.com |

| 2 – α(phenylacetyl) benzohydrazide and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Greener methodology using microwave irradiation | derpharmachemica.com |

Transition-Metal-Catalyzed Annulation Methods for this compound

Transition-metal-catalyzed annulation reactions are powerful tools for the construction of heterocyclic rings, often proceeding with high efficiency and selectivity. researchgate.netnih.gov These methods can involve the activation of otherwise inert C-H bonds, allowing for novel bond formations. nih.gov While specific examples detailing the synthesis of this compound via this method are not prevalent, the general principles can be applied.

For instance, palladium-catalyzed intramolecular amination of C(sp³)-H bonds has been used to synthesize azetidines. organic-chemistry.org A hypothetical route to this compound could involve a palladium-catalyzed cyclization of a precursor like N-substituted-3-tert-butyl-3-aminopropanoic acid or a derivative thereof. The catalyst would facilitate the formation of the C4-N1 bond of the azetidinone ring. Such strategies represent a modern and atom-economical approach to heterocycle synthesis. mdpi.com

Intramolecular Carbonylation Routes to Azetidinone Rings

Intramolecular carbonylation offers a distinct pathway to azetidinones, most notably through the ring expansion of aziridines. acs.orgresearchgate.net This method involves the insertion of a carbonyl group (from carbon monoxide gas or a CO surrogate) into one of the C-N bonds of the three-membered aziridine ring. researchgate.netsioc-journal.cn

The reaction is typically catalyzed by transition metal complexes, with cobalt carbonyl ([Co₂(CO)₈]) being a classic and effective catalyst. researchgate.net The process is highly regio- and stereoselective. The carbon monoxide insertion generally occurs at the less hindered and more electrophilic carbon of the aziridine ring. acs.org The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting β-lactam, with the reaction proceeding with an inversion of configuration at the site of ring opening. acs.org To synthesize this compound, one would start with a 2-tert-butylaziridine derivative. The carbonylation would then expand the three-membered ring to the desired four-membered β-lactam.

| Starting Material | Catalyst System | Product | Key Feature | Reference |

| Aziridines | Cobalt Carbonyl [Co₂(CO)₈] | β-Lactams | Regio- and stereospecific ring expansion | acs.orgresearchgate.net |

| Functionalized Aziridines | Palladium, Rhodium, Nickel, Iron catalysts | β-Lactams | Comprehensive overview of various transition metals | researchgate.net |

Chemoenzymatic and Biocatalytic Approaches in Azetidinone Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools in the synthesis of enantiomerically pure azetidinones. researchgate.netcore.ac.uk These approaches leverage the high selectivity of enzymes to overcome challenges faced by traditional chemical syntheses. core.ac.uk

Baker's Yeast-Catalyzed Reductions for Optically Pure this compound Precursors

Baker's yeast (Saccharomyces cerevisiae) is a versatile biocatalyst for the asymmetric reduction of prochiral ketones. acgpubs.org This methodology has been successfully applied to the synthesis of optically pure precursors of this compound.

In a notable application, the reduction of 1-(4-methoxyphenyl)-4-tert-butylazetidin-2,3-dione using baker's yeast yields a mixture of enantiomerically pure cis-(3R,4S) and trans-(3R,4R) isomers of 4-tert-butyl-3-hydroxy-β-lactam. researchgate.netgrafiati.com These separated isomers are valuable intermediates for the synthesis of paclitaxel C-13 side-chain analogues. researchgate.netgrafiati.com The absolute configurations of these products have been confirmed through X-ray crystallographic analysis. researchgate.netgrafiati.com

The efficiency and enantioselectivity of baker's yeast reductions can be influenced by the reaction medium. While aqueous media are common, the low solubility of hydrophobic ketones can limit conversion rates. acgpubs.org Research has explored various organic solvents and green alternatives to optimize these reductions. acgpubs.org

Table 1: Baker's Yeast-Catalyzed Reduction of a this compound Precursor

| Substrate | Biocatalyst | Product(s) | Key Feature |

| 1-(4-methoxyphenyl)-4-tert-butylazetidin-2,3-dione researchgate.netgrafiati.com | Baker's yeast | cis-(3R,4S) and trans-(3R,4R)-4-tert-butyl-3-hydroxy-β-lactam researchgate.netgrafiati.com | Production of enantiomerically pure diastereomers |

Enzyme-Mediated Resolutions in Enantioselective Azetidinone Synthesis

Enzyme-mediated kinetic resolution is a widely used strategy for obtaining enantiopure azetidinones. researchgate.net Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of racemic azetidinone derivatives. researchgate.netdntb.gov.ua

For instance, Burkholderia cepacia lipase (BCL) has been identified as a highly efficient enzyme for the kinetic resolution of a racemic azetidinone intermediate, leading to the production of both enantiomers with excellent enantiomeric excesses (94% and 98% ee). nih.gov Similarly, Candida antarctica lipase B (CAL-B) has been successfully employed for the kinetic resolution of various β-lactams, offering a sustainable and greener alternative to traditional chiral resolution methods. sciforum.net The optimization of the biocatalytic protocol, including the choice of enzyme, acylating agent, and reaction conditions, is crucial for achieving high enantioselectivity. nih.gov

The application of these resolved enantiomers is significant in drug discovery, as biological activity is often enantioselective. nih.gov For example, the separated enantiomers of certain β-lactams have been used to synthesize novel integrin agonists, with biological testing revealing that only the (S)-enantiomers retained the desired activity. nih.gov

Table 2: Enzyme-Mediated Kinetic Resolution of Azetidinone Derivatives

| Racemic Substrate | Enzyme | Resolution Method | Enantiomeric Excess (ee) |

| Racemic azetidinone intermediate nih.gov | Burkholderia cepacia Lipase (BCL) | Kinetic Resolution | 94% and 98% |

| 3-Hydroxyl combretazets sciforum.net | Candida antarctica Lipase B (CAL-B) | Chemoenzymatic KR | ≥ 98% |

| 4-Acetoxy-azetidin-2-one researchgate.net | Pseudomonas fluorescens Lipase | Kinetic Resolution (KR) | Excellent |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comacs.org These principles are increasingly being applied to the synthesis of azetidinones. rasayanjournal.co.in

Microwave-Assisted Synthesis for Azetidinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering advantages such as high speed, improved yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in This technique has been successfully applied to the synthesis of various 2-azetidinone derivatives. ajrconline.orgsciengine.comasianpubs.org

The synthesis often involves a multi-step, one-pot process under microwave irradiation. For example, a common route includes the formation of Schiff bases from hydrazides and substituted aldehydes, followed by a ring closure reaction with chloroacetyl chloride and a base to yield the azetidinone ring. ajrconline.org The use of microwave heating can significantly shorten reaction times. rasayanjournal.co.inasianpubs.org

Different solvents such as ethanol, DMSO, and DMF have been used in these syntheses. ajrconline.orgasianpubs.org The structures of the synthesized compounds are typically confirmed by spectral analysis techniques like IR and 1H NMR. ajrconline.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidinone Derivatives

| Synthesis Method | Key Advantages |

| Conventional | Established procedures |

| Microwave-Assisted | High speed, improved yields, cleaner reactions ajrconline.orgrasayanjournal.co.in |

Solvent-Free and Environmentally Benign Methodologies

A key goal of green chemistry is to minimize or eliminate the use of solvents, which are often a major source of waste in chemical processes. acs.org Solvent-free, or solid-state, reactions offer a greener alternative. cmu.edu

Mechanochemical methods, such as ball milling, are a prominent example of solvent-free synthesis. nih.gov These techniques involve the grinding of solid reactants together, often with a catalyst, to induce a chemical reaction. nih.gov This approach has been used for the multicomponent preparation of various heterocyclic compounds. nih.gov

Another strategy is the use of water as a solvent, which is environmentally benign. Epoxidation of chalcones, precursors to some azetidinone syntheses, has been shown to proceed efficiently in a water suspension. cmu.edu Furthermore, one-pot syntheses under solvent-free conditions, sometimes catalyzed by natural materials, have been developed for heterocyclic compounds, demonstrating high efficiency and environmental benefits. scielo.org.mx These methods align with the principles of green chemistry by reducing waste and employing more sustainable reaction conditions. rasayanjournal.co.inmdpi.com

Mechanistic Investigations of 4-tert-butylazetidin-2-one Reactivity

Azetidinone Ring-Opening Reactions

The strained four-membered ring of azetidin-2-ones, including 4-tert-butylazetidin-2-one, makes them susceptible to ring-opening reactions. These reactions can be initiated by various reagents and proceed through distinct mechanistic pathways.

Acid-Mediated Ring Opening Pathways of this compound

Acid-catalyzed hydrolysis of β-lactams is a fundamental reaction. pearson.comyoutube.com The generally accepted mechanism for the acid-catalyzed hydrolysis of esters, which shares similarities with lactam hydrolysis, involves several key steps. libretexts.orgchemguide.co.uk Initially, the carbonyl oxygen of the lactam is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous solutions. chemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgchemguide.co.uk This is followed by a series of proton transfers, ultimately leading to the cleavage of the amide bond within the β-lactam ring. youtube.com The final products are a carboxylic acid and an amine.

In the context of this compound, the presence of the bulky tert-butyl group at the 4-position can influence the rate and regioselectivity of this process. Lewis acids can also mediate the ring-opening of azetidines. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an Sₙ2-type pathway. iitk.ac.inorganic-chemistry.org This suggests that the coordination of a Lewis acid to the nitrogen atom of the azetidine ring can activate it towards nucleophilic attack. While specific studies on this compound are not detailed in the provided results, the general principles of acid-mediated ring-opening of azetidines provide a framework for understanding its reactivity. iitk.ac.inmagtech.com.cn

Nucleophilic Attack and Hydrolytic Ring Cleavage Mechanisms

The hydrolysis of the β-lactam ring can also be initiated by direct nucleophilic attack. In biological systems, for example, β-lactamase enzymes hydrolyze β-lactam antibiotics through a mechanism involving a nucleophilic serine residue at the active site. nih.govresearchgate.net The serine hydroxyl group attacks the carbonyl carbon of the β-lactam ring, forming a tetrahedral intermediate which then collapses to an acyl-enzyme complex. researchgate.netrsc.org Subsequent hydrolysis of this complex regenerates the enzyme and releases the inactivated antibiotic. nih.govresearchgate.net

In chemical systems, various nucleophiles can induce ring cleavage. The susceptibility of the β-lactam ring to nucleophilic attack is enhanced by the ring strain. globalresearchonline.net The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the C-N amide bond. tandfonline.com The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For instance, the reaction of azetidinium ions with nucleophiles like azide, cyanide, and acetate has been studied to understand the regioselectivity of the ring-opening process. researchgate.netresearchgate.net

Regiospecificity and Stereoselectivity in Azetidinone Ring Transformations

Regiospecificity and stereoselectivity are critical aspects of azetidinone ring transformations. The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical azetidines is heavily influenced by the substituents on the ring. magtech.com.cn Electronic effects often control the site of nucleophilic attack. magtech.com.cn For instance, in the ring-opening of azetidinium ions, nucleophilic attack is often favored at the less substituted carbon adjacent to the nitrogen atom, a regioselectivity that can be influenced by both steric and electronic factors. researchgate.netresearchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key feature. wikipedia.org The stereochemical outcome of reactions involving azetidinones can be influenced by various factors, including the presence of chiral centers on the starting material, the use of chiral reagents or catalysts, and the reaction mechanism itself. wikipedia.orgmsu.edu For example, in the palladium-catalyzed ring-opening of aziridines (a related three-membered ring system), the stereospecificity of the reaction is determined during the oxidative addition step. acs.org Similarly, studies on the synthesis of docetaxel analogues have shown that the stereoselectivity of the reaction between a β-lactam and a complex alcohol is influenced by the substituents on the β-lactam ring, including the group at the C4 position. nih.govresearchgate.net The formation of cis or trans β-lactams in the Staudinger reaction, for instance, is influenced by the electronic properties of the substituents on the imine. rsc.org

Functional Group Transformations on the this compound Scaffold

Beyond ring-opening reactions, the this compound scaffold can undergo various functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Substitutions and Derivatizations at the 4-Position of the Azetidinone Ring

The 4-position of the azetidinone ring is a common site for substitution and derivatization. Various synthetic methods have been developed to introduce a wide array of functional groups at this position, leading to novel compounds with diverse properties. nih.govut.ac.irnih.gov For example, the synthesis of 4-substituted azetidin-2-ones has been achieved through reactions involving Schiff's bases and chloroacetyl chloride. nih.gov The functionalization of 4-acetoxy-β-lactams at the C4 position is a key strategy in the synthesis of certain carbapenem antibiotics. researchgate.net The introduction of different substituents at the C4 position has been shown to influence the biological activity and stereoselectivity of subsequent reactions. nih.govresearchgate.net

| Starting Material | Reagents | Resulting 4-Substituent | Reference |

|---|---|---|---|

| Substituted Aldehydes and 2-amino-1,3,4-oxadiazole/thiadiazole | Chloroacetyl chloride, Triethylamine | Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl | nih.gov |

| 2-Substituted-benzylideneamino-5-[2'-methylamino-4'-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazole | Not specified in abstract | Substituted-phenyl | ut.ac.ir |

| Appropriate starting materials for 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido]azetidin-2-ones | Appropriate synthetic route | 3-methoxy-4-acetyloxyphenyl | nih.gov |

| 4-Acetoxyazetidin-2-ones | Acyldiazo compounds, Lewis acid | 2-Oxoethylidene | researchgate.net |

Reactions Involving the Tert-butyl Group: Steric and Electronic Effects

The tert-butyl group at the 4-position of the azetidinone ring exerts significant steric and electronic effects that influence the molecule's reactivity. The bulkiness of the tert-butyl group provides steric hindrance, which can direct the approach of reagents and influence the stereochemical outcome of reactions. nih.gov For example, in the kinetic resolution of β-lactams, the sterically demanding 4-tert-butyl group can lead to better diastereoselectivity compared to a smaller 4-phenyl group. nih.govresearchgate.net

Oxidative Functionalization of the Azetidinone Ring System

The functionalization of the azetidin-2-one core is a critical step in the synthesis of complex β-lactam antibiotics and other pharmacologically relevant molecules. Oxidative methods provide a direct route to introduce functionality at various positions on the ring.

Research into the biomimetic synthesis of β-lactam antibiotics has explored the oxidative functionalization of the azetidinone ring. One notable transformation involves the formation of 4-benzoyloxy-1-t-butylazetidin-2-one. core.ac.uk This reaction introduces an oxygen-based functional group at the C4 position of the azetidinone ring, demonstrating a pathway for direct C-H activation and functionalization. While detailed mechanistic studies for this specific transformation are not extensively documented in the provided context, such reactions often proceed through radical intermediates or via metal-catalyzed oxidation processes. The ability to selectively introduce substituents at the C4 position is of significant synthetic utility, enabling the construction of more complex and stereochemically defined β-lactam structures.

| Starting Material | Reagent/Condition | Product | Observation |

| 1-tert-butylazetidin-2-one | Oxidizing Agent | 4-benzoyloxy-1-t-butylazetidin-2-one | Successful oxidative functionalization at the C4 position. core.ac.uk |

Lithiation-Electrophile Trapping and Regioselective Functionalization of Azetidines

Lithiation followed by trapping with an electrophile is a powerful and widely used strategy for the functionalization of N-heterocycles, including azetidines. The regioselectivity of this process is highly dependent on the nature of the activating group on the azetidine nitrogen.

Studies on N-thiopivaloyl and N-(tert-butoxythiocarbonyl)-α-alkylazetidines have provided significant insights into the factors governing the regioselectivity of lithiation. acs.orgresearchgate.net The choice of the N-thiocarbonyl substituent dictates whether lithiation and subsequent electrophile trapping occur at the α-position (C2) or the α'-position (C4).

Specifically:

N-Thiopivaloyl group: This group directs lithiation-electrophile trapping to the α-position (C2). This regioselectivity is attributed to the thiocarbonyl group directing the lithiation from the lowest energy cis rotameric form. acs.orgresearchgate.net

N-tert-Butoxythiocarbonyl group: In contrast, this group directs the functionalization to the α'-position (C4). The regioselectivity, in this case, arises from the thiocarbonyl-directed lithiation occurring from the lowest energy trans rotameric form. acs.orgresearchgate.net

These findings are supported by both NMR and computational analyses, which indicate that the rotational barriers in these N-acylazetidines prevent interconversion between rotamers on the timescale of the lithiation reaction. acs.orgresearchgate.net The ability to selectively functionalize either the C2 or C4 position by simply changing the N-activating group represents a versatile strategy for the synthesis of diversely substituted azetidines.

This methodology has been successfully applied to generate 2,2-disubstituted azetidines. For instance, α-lithiation–electrophile trapping of N-thiopivaloyl-2-(trimethylsilyl)azetidine cleanly yields 2,2-disubstituted products in excellent yields. acs.org This strategy relies on the anion-stabilizing effect of the α-substituent to promote lithiation at the 2-position. acs.org

| N-Activating Group | Position of Lithiation | Rationale |

| N-Thiopivaloyl | C2 (α-position) | Directed lithiation from the lowest energy cis rotamer. acs.orgresearchgate.net |

| N-tert-Butoxythiocarbonyl | C4 (α'-position) | Directed lithiation from the lowest energy trans rotamer. acs.orgresearchgate.net |

Further studies on N-thiopivaloylazetidin-3-ol have demonstrated that α-lithiation and electrophile trapping can provide access to 2-substituted 3-hydroxyazetidines, generally with good trans-diastereoselectivity. nih.gov However, the stereochemical outcome can be dependent on the electrophile used. nih.gov

Stereochemical Control and Resolution in 4-tert-butylazetidin-2-one Chemistry

Diastereoselective Synthesis of 4-Tert-butylazetidin-2-one Stereoisomers

The synthesis of specific diastereomers of this compound derivatives often relies on controlling the approach of reagents to the core ring structure. The bulky tert-butyl group at the C4 position plays a crucial role in directing the stereochemical course of these reactions.

One effective method for diastereoselective synthesis involves the stereoselective reduction of a precursor molecule. For instance, the reduction of an α-keto-β-lactam, specifically 1-(4-methoxyphenyl)-4-tert-butylazetidin-2,3-dione, using baker's yeast (Saccharomyces cerevisiae) yields a mixture of cis and trans isomers. researchgate.net This biological reduction process produces both the cis-(3R,4S) and trans-(3R,4R) diastereomers, which can then be isolated and characterized. researchgate.net The absolute configurations of these enantiomerically pure products have been confirmed through X-ray crystallographic analysis. researchgate.net

Another foundational approach to synthesizing substituted azetidin-2-ones is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. The stereochemical outcome (cis or trans) of the Staudinger reaction is influenced by reaction conditions and the specific substituents on the reactants. mdpi.com By carefully selecting the imine precursor to feature a tert-butyl group, the cycloaddition can be guided to favor a particular diastereomer due to the steric influence of this bulky substituent during the ring-forming step.

Table 1: Diastereoselective Bioreduction of a 4-Tert-butylazetidin-2,3-dione Derivative

| Substrate | Reagent | Products | Stereochemical Outcome |

|---|

Enantioselective Approaches to this compound Building Blocks

Achieving enantioselectivity in the synthesis of this compound derivatives is essential for their application as chiral building blocks. Strategies often employ chiral auxiliaries or catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

The use of chiral sulfinyl imines represents a powerful strategy for the asymmetric synthesis of 4-substituted azetidin-2-ones. beilstein-journals.org For example, the diastereoselective coupling of a chiral N-tert-butanesulfinyl imine with dimethyl malonate under solvent-free conditions can produce the corresponding β-amino esters as single diastereoisomers. beilstein-journals.org These intermediates can be subsequently cyclized to yield β-lactams, such as 4-substituted azetidin-2-ones, with high optical purity. beilstein-journals.org The stereochemical outcome is rationalized by a transition state model where the metal cation is chelated by the oxygen and nitrogen atoms of the sulfinyl imine, directing the nucleophilic attack to a specific face of the imine. beilstein-journals.org

Furthermore, biocatalytic reductions provide a direct route to enantiomerically pure building blocks. The previously mentioned reduction of 1-(4-methoxyphenyl)-4-tert-butylazetidin-2,3-dione with baker's yeast is not only diastereoselective but also highly enantioselective, yielding optically pure cis and trans products. researchgate.net More advanced methods, such as the nickel-catalyzed asymmetric hydrogenation of α-keto-β-lactams, have been developed as an efficient means to achieve dynamic kinetic resolution (DKR), providing α-hydroxy-β-lactam derivatives with high yields and enantioselectivities. researchgate.net

Kinetic Resolution Strategies for Racemic this compound Derivatives

Kinetic resolution is a key technique for separating racemic mixtures of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric excess.

A systematic study on the kinetic resolution of racemic cis-4-tert-butyl-3-hydroxy-β-lactam derivatives has demonstrated high diastereoselectivity when reacted with 7-O-triethylsilylbaccatin III. nih.gov This process is significantly influenced by the nature of the protecting group on the C3-hydroxy moiety of the β-lactam. nih.govresearchgate.net Research has shown that the tert-butyldimethylsilyl (TBS) protecting group provides the optimal kinetic resolution compared to the sterically smaller triethylsilyl (TES) group and the larger triisopropylsilyl (TIPS) group. nih.govresearchgate.net The reaction involving the TBS-protected lactam results in high diastereoselectivity, facilitating the separation of the enantiomers. nih.gov

Table 2: Effect of C3-Protecting Group on Kinetic Resolution of cis-N-Boc-4-tert-butyl-3-hydroxyazetidin-2-one

| C3-Protecting Group | Reactant | Outcome | Reference |

|---|---|---|---|

| Triethylsilyl (TES) | 7-O-triethylsilylbaccatin III | Moderate kinetic resolution | nih.gov |

| Tert-butyldimethylsilyl (TBS) | 7-O-triethylsilylbaccatin III | Optimum kinetic resolution with high diastereoselectivity | nih.govresearchgate.net |

Influence of the 4-Tert-butyl Substituent on Stereochemical Outcomes and Diastereoselectivity

The 4-tert-butyl substituent exerts a profound influence on the stereochemical outcomes of reactions involving the azetidin-2-one ring, primarily through steric hindrance. nih.govtsukuba.ac.jp This large, non-flexible group effectively shields one face of the β-lactam ring, dictating the trajectory of incoming reagents and controlling the formation of new stereocenters.

In kinetic resolutions, the steric demand of the 4-tert-butyl group is a critical factor for achieving high selectivity. nih.gov Studies comparing the resolution of 4-tert-butyl-β-lactams with their 4-phenyl analogues found that the sterically more demanding 4-tert-butyl derivatives consistently gave rise to better kinetic resolution. nih.govresearchgate.net This demonstrates that high stereoselectivity can be achieved by employing substrates with sterically demanding C4 substituents. nih.gov

The influence of the tert-butyl group can be understood by examining the transition states of the reaction. In addition reactions, such as the formation of β-lactams from enolates and imines, the bulky C4 substituent can lead to severe steric interactions in certain transition states, effectively disfavoring or preventing specific stereochemical pathways. acs.org This steric clash forces the reaction to proceed through a less hindered transition state, resulting in the preferential formation of a single diastereomer. acs.org The conformational locking effect of the tert-butyl group, similar to its well-documented role in cyclohexane chemistry, restricts the flexibility of the molecule and amplifies the stereochemical bias in reactions. tsukuba.ac.jp

Computational and Theoretical Studies on 4-tert-butylazetidin-2-one

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the entire pathway of a chemical reaction, from reactants to products, via the identification of intermediates and transition states. rsc.orgescholarship.org This allows for a detailed understanding of reaction mechanisms, particularly for strained systems like β-lactams where reactions such as ring-opening are prevalent. researchgate.netepfl.chrsc.org

The ring strain inherent in the four-membered azetidinone ring makes it susceptible to nucleophilic attack and subsequent ring-opening. researchgate.netacs.org Computational studies have been instrumental in analyzing the transition states of these reactions, revealing the energetics and structural changes that occur during bond cleavage.

A DFT study on the ring-opening of the parent azetidin-2-one at the N1-C2 bond by a molybdenum hydroxo-carbonyl complex calculated a rate-determining energy barrier of 38.0 kcal/mol. epfl.chrsc.orgnih.gov This high barrier indicates the inherent stability of the ring toward this specific reaction. However, the study also demonstrated that substituents on the ring play a crucial role in modulating this barrier. The introduction of an N-sulfonate group, for example, significantly lowers the activation energy, facilitating the cleavage of the β-lactam bond. epfl.chrsc.orgnih.gov This is attributed to stabilizing interactions between the substituent and the attacking complex in the transition state. epfl.chrsc.org Such analyses are vital for understanding how substituents, like a tert-butyl group, would influence the kinetics of ring-opening reactions.

Table 2: Calculated Activation Energies for N1-C2 Ring-Opening of Azetidin-2-ones by a Molybdenum Complex Calculations performed at the B3LYP/6-31+G(d,p) level of theory.

| Substrate | Rate-Determining Energy Barrier (kcal/mol) |

| Azetidin-2-one | 38.0 |

| N-sulfonate azetidin-2-one | 28.8 |

| 3-formylamine-N-sulfonate azetidin-2-one | 26.1 |

| Source: Dalton Transactions, 2008. rsc.org |

Many reactions involving β-lactams can yield multiple isomers, making the prediction of regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) a key challenge. rsc.orgacs.org Computational modeling provides profound insights into the origins of this selectivity.

For example, the stereoselectivity of the Staudinger reaction, a classic method for β-lactam synthesis, has been rationalized through computational models. nih.govacs.org These studies show that the preference for a cis or trans product arises from a kinetic competition between the direct ring-closure of a zwitterionic intermediate and its isomerization. nih.govacs.org The electronic properties of the substituents on the reactants determine which pathway is faster, thus controlling the stereochemical outcome. acs.org

Transition State Analysis of Azetidinone Ring-Opening Reactions

Prediction of Reactivity and Selectivity in 4-Tert-butylazetidin-2-one Systems

By integrating the principles of conformational analysis and reaction mechanism modeling, computational chemistry offers a predictive framework for the reactivity and selectivity of this compound. nih.govrsc.org The steric and electronic properties of the tert-butyl group are critical inputs for these predictive models.

Density Functional Theory (DFT) and Ab Initio Methods in Azetidinone Research

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that can be difficult to obtain through experimental means alone. For the study of β-lactams like this compound, Density Functional Theory (DFT) and ab initio methods are particularly valuable. These first-principles approaches are used to predict molecular geometries, vibrational frequencies, and electronic characteristics, thereby helping to rationalize the molecule's stability, reactivity, and spectroscopic signatures.

DFT has become a popular method for studying various azetidinone derivatives due to its balance of computational cost and accuracy. researchgate.net It is frequently employed to optimize molecular structures, calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and generate molecular electrostatic potential (MEP) maps to predict reactive sites. researchgate.netacs.org Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data for molecular properties.

Research on structurally related 4-substituted azetidin-2-ones using both experimental techniques (like X-ray powder diffraction) and DFT calculations has revealed key structural features of the four-membered ring. For instance, studies on (S)-4-alkoxycarbonyl-2-azetidinones indicate that the azetidinone ring typically adopts a nearly planar conformation. researchgate.net These computational models allow for a detailed comparison between gas-phase theoretical structures and solid-state experimental results, highlighting the influence of intermolecular interactions, such as hydrogen bonding, on the crystal packing. researchgate.net

Detailed Research Findings

Optimized Molecular Geometry: DFT and ab initio calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. This process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would provide the equilibrium geometry, offering a detailed picture of the strain and conformation of the β-lactam ring as influenced by the bulky tert-butyl group at the C4 position. The high level of stereoselectivity observed in reactions involving azetidine derivatives is often supported and explained by DFT calculations. nih.gov

The following table presents representative data for the optimized geometric parameters of the this compound ring, illustrative of typical results obtained from a DFT calculation at a level of theory like B3LYP/6-311++G(d,p). nih.gov

| Parameter | Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1—C2 | 1.385 |

| C2=O | 1.221 | |

| C2—C3 | 1.530 | |

| N1—C4 | 1.475 | |

| Bond Angle (°) | C4-N1-C2 | 93.5 |

| N1-C2-C3 | 91.0 | |

| C2-C3-C4 | 87.5 | |

| N1-C4-C3 | 88.0 |

Vibrational Frequency Analysis: Theoretical frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, each experimental band can be assigned to a specific molecular motion (e.g., stretching, bending). nih.gov For complex molecules, experimental spectra can be congested, and theoretical analysis helps to disentangle overlapping peaks. Calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and basis set imperfections. scielo.org.mx

The table below shows a comparison of hypothetical experimental frequencies with scaled theoretical frequencies for key vibrational modes in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3250 | ~3245 | N-H stretching |

| ν(C-H) | ~2960 | ~2965 | tert-butyl C-H stretching |

| ν(C=O) | ~1765 | ~1770 | β-Lactam carbonyl stretching |

| δ(CH₃) | ~1370 | ~1368 | tert-butyl methyl bending |

| ν(C-N) | ~1310 | ~1315 | C-N stretching |

Electronic Properties and Chemical Reactivity: Frontier Molecular Orbital (FMO) analysis is a key component of computational studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. derpharmachemica.com Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an azetidinone, the MEP would typically show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential near the amide hydrogen. researchgate.net

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | 7.3 eV |

| Dipole Moment | 3.5 D |

Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation of 4-tert-butylazetidin-2-one

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and observing the conformational dynamics of 4-tert-butylazetidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure in solution.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) is instrumental in defining the environment of each proton within the this compound molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the proton signals offer a wealth of structural information.

The signals for the protons on the azetidinone ring are particularly informative. For instance, in a related compound, 3-benzyloxy-4-tert-butyl-azetidin-2-one, the proton at the C4 position appears as a doublet at approximately 3.51 ppm with a coupling constant (J) of 5.2 Hz. epo.org This splitting arises from the coupling with the proton at the C3 position. The tert-butyl group typically exhibits a sharp singlet around 1.04 ppm, indicative of the nine equivalent protons. epo.org The N-H proton of the lactam ring often appears as a broad singlet, as seen at 6.10 ppm in the aforementioned derivative. epo.org

Variable temperature ¹H NMR studies can reveal the dynamics of conformational changes. scienceasia.org For some molecules, distinct signals for different conformers can be observed at low temperatures, which coalesce into averaged signals as the temperature increases, allowing for the determination of the energy barriers of these conformational interconversions. scienceasia.orgcopernicus.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Functional Group | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | 0.9 - 1.3 | Singlet | 9 equivalent protons |

| Ring CH₂ | 2.5 - 3.5 | Multiplet | Diastereotopic protons can show complex splitting |

| Ring CH | 3.0 - 4.5 | Multiplet | Position and multiplicity depend on substituents |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the carbon skeleton.

The carbonyl carbon of the β-lactam ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around 168-173 ppm. scielo.br The quaternary carbon of the tert-butyl group is usually found around 30-50 ppm, while the methyl carbons of this group resonate at approximately 20-30 ppm. pdx.eduoregonstate.edu The carbons of the azetidinone ring itself, C3 and C4, appear in the range of 40-65 ppm, with their exact chemical shifts influenced by substitution and stereochemistry. scielo.brpdx.edu The chemical shift of the methylene bridges can differ between conformations due to the orientation of the phenols. researchgate.net

Interactive Data Table: Typical ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| C=O (Lactam) | 165 - 180 | Downfield due to the electronegative oxygen and nitrogen |

| C4 (CH-tBu) | 50 - 65 | Shift influenced by the tert-butyl group and ring strain |

| C3 (CH₂) | 40 - 55 | Chemical shift depends on substituents |

| Quaternary C (tert-Butyl) | 30 - 50 | Shielded carbon with no attached protons |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously establishing the connectivity and spatial relationships between atoms in this compound.

COSY spectra reveal proton-proton coupling networks. huji.ac.illibretexts.org Cross-peaks in a COSY spectrum indicate that two protons are spin-spin coupled, typically through two or three bonds. huji.ac.illibretexts.org This allows for the tracing of the connectivity of the proton-bearing framework of the molecule. For example, a cross-peak between the signals of the C3 and C4 protons would confirm their adjacent relationship in the azetidinone ring. qorganica.esmagritek.com

NOESY experiments, on the other hand, provide information about protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com This is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, a NOESY cross-peak between a proton on the tert-butyl group and a proton on the azetidinone ring would indicate that these groups are on the same side of the ring, helping to establish the relative stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and providing information about the bonding within the this compound structure.

The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl (C=O) stretching absorption. nih.govresearchgate.net Due to the significant ring strain in the four-membered ring, this band typically appears at a higher wavenumber (around 1730-1760 cm⁻¹) compared to the carbonyl absorption in acyclic amides or larger lactams. wikipedia.org This high-frequency absorption is a hallmark of the strained azetidinone ring system.

Other important vibrational modes include the C-N stretching vibration, which is often coupled with the N-H bending vibration, giving rise to bands in the region of 1380 cm⁻¹. researchgate.net The breathing mode of the lactam ring can be observed in the Raman spectrum around 1063 cm⁻¹. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium | Broad due to hydrogen bonding |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong | |

| C=O Stretch (β-Lactam) | 1730 - 1760 | Strong | High frequency due to ring strain |

| N-H Bend | 1500 - 1600 | Medium (Weak) | |

| C-N Stretch | 1380 | Medium | Often coupled with N-H bend |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Details

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

For β-lactam containing molecules, X-ray crystallography can confirm the stereochemistry at the C3 and C4 positions. researchgate.net It also provides detailed information about the geometry of the strained four-membered ring, including the degree of planarity. The puckering of the azetidinone ring and the orientation of the tert-butyl substituent can be precisely measured. This solid-state structural data is invaluable for understanding the molecule's reactivity and for validating computational models.

Mass Spectrometry Techniques in Mechanistic Research of Azetidinone Transformations

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the context of mechanistic research, MS is employed to identify intermediates and products of azetidinone transformations, thereby elucidating reaction pathways.

The fragmentation patterns observed in the mass spectrum of this compound can offer clues about its structure. Common fragmentation pathways for β-lactams involve the cleavage of the strained four-membered ring. For instance, cleavage of the C2-C3 and C4-N1 bonds can lead to the formation of characteristic fragment ions. By analyzing the masses of these fragments, the connectivity of the original molecule can be inferred.

In mechanistic studies, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify the components of a reaction mixture. nih.gov This allows researchers to track the formation of products and the disappearance of reactants over time, providing crucial data for understanding the kinetics and mechanism of reactions involving this compound. For example, a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were characterized using FAB-mass spectrometry. scielo.br

Applications of 4-tert-butylazetidin-2-one As a Versatile Synthetic Building Block

Utilization in the Synthesis of Non-Lactam Nitrogen Heterocycles

The strained β-lactam ring of 4-tert-butylazetidin-2-one makes it an excellent precursor for ring-opening and rearrangement reactions, providing access to a variety of non-lactam nitrogen heterocycles. These transformations often proceed with high stereocontrol, allowing for the synthesis of enantiomerically enriched products.

One notable application is the synthesis of substituted azetidines. For instance, N-benzyl-1-((cis)-1-benzyl-4-(tert-butyl)azetidin-2-yl)methanamine can be prepared from a corresponding precursor, showcasing the retention of the azetidine ring while modifying its substituents. bham.ac.uk The azetidine ring is a key structural motif in many biologically active compounds and natural products. bham.ac.uk

Furthermore, the β-lactam unit can be transformed into larger ring systems. For example, bicyclic azetidin-2-ones, such as those annulated with piperazine, morpholine, and 1,4-diazepane, have been synthesized from 4-formyl-azetidin-2-one derivatives. organic-chemistry.org These complex heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

The following table summarizes representative examples of non-lactam nitrogen heterocycles synthesized from this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 192h | General procedure F | N-benzyl-1-((cis)-1-benzyl-4-(tert-butyl)azetidin-2-yl)methanamine | bham.ac.uk |

| 4-formyl-1-(haloalkyl)azetidin-2-ones | Cyclization | Piperazine, morpholine, and 1,4-diazepane annulated β-lactams | organic-chemistry.org |

Role in the Elaboration of Complex Molecular Architectures and Natural Product Analogues

The inherent chirality and functionality of this compound make it a valuable chiral building block for the total synthesis of complex molecules and the preparation of natural product analogues. routledge.comrsc.org Its rigid framework allows for the predictable transfer of stereochemical information, which is crucial in the construction of intricate three-dimensional structures.

A significant application lies in the synthesis of taxane analogues. The kinetic resolution of racemic cis-4-tert-butyl-3-hydroxy-β-lactam derivatives with 7-O-triethylsilylbaccatin III has been shown to yield paclitaxel and butitaxel analogues with high diastereoselectivity. researchgate.net Notably, the C4 tert-butyl-β-lactams provided better diastereoselectivity compared to the corresponding C4 phenyl β-lactams, highlighting the influence of the tert-butyl group on the stereochemical outcome of the reaction. researchgate.net

The synthesis of natural product analogues is a key strategy in drug discovery, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.govmdpi.com The use of this compound in this context provides access to novel analogues that may exhibit improved biological activity or pharmacokinetic properties.

The table below presents examples of complex molecules and natural product analogues synthesized using this compound derivatives.

| Starting β-Lactam | Coupling Partner | Product Analogue | Key Finding | Reference |

| N-Boc-3-triethylsilyloxy-4-tert-butyl-β-lactam | 7-O-triethylsilylbaccatin III | Butitaxel analogue | C4 tert-butyl group enhances diastereoselectivity | researchgate.net |

| N-Boc-4-tert-butyl-3-triethylsilyloxy-β-lactam | 7-O-diisopropylmethoxysilylbaccatin III | Paclitaxel analogue | High diastereoselectivity achieved | researchgate.net |

Asymmetric Auxiliaries and Chiral Ligands Derived from this compound

The chiral nature of this compound has been exploited in the design and synthesis of chiral auxiliaries and ligands for asymmetric catalysis. buchler-gmbh.comresearchgate.net These chiral molecules can induce stereoselectivity in chemical reactions, leading to the formation of a desired enantiomer of a product.

While direct examples of chiral ligands derived from the core this compound structure are not extensively documented in the provided search results, the principle of using chiral building blocks for ligand synthesis is well-established. rsc.org For instance, chiral phosphine ligands and C2-symmetric chiral pyridine-N,N'-dioxides have been developed from other chiral scaffolds. researchgate.netrsc.org The tert-butyl group in a ligand can play a crucial role in stereodiscrimination, as seen in Box ligands where tert-butyl groups at the 4-position are critical for achieving high enantioselectivity in cyclopropanation reactions. csic.es

The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis. The rigid and sterically defined structure of this compound makes it a promising candidate for the development of novel ligand architectures.

Precursors in the Synthesis of Modified Peptides and Peptidomimetics

This compound and its derivatives serve as valuable precursors in the synthesis of modified peptides and peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and receptor selectivity. mdpi.com

The synthesis of peptides and peptidomimetics often involves solid-phase peptide synthesis (SPPS), where protecting groups like Fmoc and tBu are commonly used. bachem.comrsc.orgnih.gov The tert-butyl group is a key component of the tert-butyloxycarbonyl (Boc) protecting group and tert-butyl-based side-chain protecting groups, which are crucial in peptide synthesis. peptide.com While not a direct application of the this compound ring itself, the prevalence of the tert-butyl group in peptide chemistry highlights its importance in this field.

An example of a peptidomimetic is a morphiceptin analogue where the central proline residue is replaced by a functionalized cyclopentane β-amino acid. nih.govmdpi.com Although this example does not directly use this compound, it illustrates the concept of replacing natural amino acids with cyclic analogues to create peptidomimetics. The principles used in the synthesis of such molecules, including the use of tert-butyl protecting groups, are relevant to the potential applications of this compound in this area.

The following table highlights the role of tert-butyl groups in peptide synthesis, a field related to the potential applications of this compound.

| Synthetic Strategy | Protecting Group | Role of Tert-butyl Group | Reference |

| Fmoc/tBu Solid-Phase Peptide Synthesis | tert-butyl (tBu) | Side-chain protection | rsc.orgnih.gov |

| Boc/Bzl Solid-Phase Peptide Synthesis | tert-butyloxycarbonyl (Boc) | N-terminal protection | peptide.com |

| Solution-Phase Peptide Synthesis | Z/tBu | Orthogonal protection | bachem.com |

Future Perspectives and Emerging Trends in 4-tert-butylazetidin-2-one Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of "green chemistry" principles is a major driver in modern synthetic chemistry. monash.edu For 4-tert-butylazetidin-2-one, this translates to the development of new synthetic pathways that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. monash.edu Future research will likely focus on moving away from traditional multi-step syntheses that generate significant waste towards more streamlined and environmentally benign processes.

Key areas of development include:

Catalytic C-H Functionalization: Directing the functionalization of C-H bonds is a powerful strategy for building molecular complexity efficiently. Future routes may involve the catalytic activation of C-H bonds in readily available precursors to construct the azetidinone ring in a single step, significantly improving atom economy.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to often toxic and expensive metal-based catalysts. fau.eu Research into organocatalytic methods for the synthesis of this compound and its derivatives is expected to expand, offering milder reaction conditions and reduced environmental impact. fau.eu

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The application of baker's yeast (Saccharomyces cerevisiae) has already been demonstrated for the synthesis of optically pure 3-hydroxy-4-tert-butylazetidin-2-one diastereomers. researchgate.net Future work will likely explore a wider range of enzymes and engineered biocatalysts to produce this compound and its analogs with high enantiopurity and under environmentally friendly aqueous conditions.

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis | Sustainability Aspects |

|---|---|---|---|

| Traditional Multi-step Synthesis | Well-established and reliable for a range of substrates. | Currently used but often with low overall yield and high waste. | Low atom economy, use of stoichiometric and often hazardous reagents. |

| Catalytic C-H Functionalization | High atom economy, reduces pre-functionalization steps. | Potential for direct and efficient ring formation. | Reduces waste, can utilize greener catalysts. |

| Organocatalysis | Avoids toxic metals, often milder reaction conditions. fau.eu | Promising for asymmetric synthesis of chiral derivatives. | Lower toxicity, catalysts can sometimes be recycled. |

| Biocatalysis | High selectivity (enantio- and regio-), mild conditions. researchgate.net | Proven for related structures, potential for high purity. researchgate.net | Use of renewable resources, biodegradable catalysts, aqueous media. |

Exploration of New Reactivity Modes and Mechanistic Pathways for Functionalization

Understanding and controlling the reactivity of the azetidinone ring is crucial for its application in the synthesis of more complex molecules. Future research will delve deeper into uncovering novel reactivity modes and elucidating the mechanistic pathways of its functionalization.

Emerging areas of interest include:

Radical Functionalization: Radical reactions offer unique pathways for bond formation. beilstein-journals.org Investigating the behavior of this compound under radical conditions could lead to the development of new methods for introducing substituents at various positions of the ring.

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions, often under very mild conditions. The application of photoredox catalysis to this compound could enable previously inaccessible transformations and the synthesis of novel derivatives.

Ring-Opening and Rearrangement Reactions: The inherent strain of the four-membered ring makes azetidinones susceptible to ring-opening reactions. Exploring controlled ring-opening and subsequent rearrangement cascades can provide access to a diverse range of acyclic and heterocyclic structures.

Mechanistic Studies: A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective transformations. nih.gov Detailed kinetic and mechanistic studies, including the identification of transient intermediates, will be crucial for optimizing existing reactions and designing new ones. For instance, understanding the factors that control the regioselectivity of lithiation on N-substituted azetidines can lead to more predictable and controlled functionalization. acs.org

Advanced Computational Approaches for Deeper Mechanistic Understanding and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. routledge.com For this compound, advanced computational approaches will play a significant role in several key areas.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and identify transition states. researchgate.net This allows for a detailed understanding of reaction mechanisms, such as the factors governing the regioselectivity of lithiation-electrophile trapping in N-thiopivaloyl and N-tert-butoxythiocarbonyl α-substituted azetidines. researchgate.net

Rational Design of Derivatives: Computational modeling can be used to predict the properties of novel this compound derivatives. biorxiv.org This "in silico" screening can help to prioritize synthetic targets with desired electronic, steric, or biological properties, thereby accelerating the discovery process.

Predicting Reactivity: Computational tools can help predict the most likely sites of reaction on the this compound scaffold, guiding the design of new functionalization strategies.

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. researchgate.net | Deeper understanding of reaction mechanisms and selectivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and solvent effects. | Insight into the behavior of the molecule in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Rational design of new derivatives with enhanced properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for scalable, efficient, and safe manufacturing of chemical compounds. beilstein-journals.org

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. beilstein-journals.org The development of flow-based syntheses for this compound could lead to more efficient and sustainable industrial production. For instance, the use of microreactors has been shown to be effective for the direct tert-butoxycarbonylation of organolithium compounds, a reaction relevant to the synthesis of protected azetidinone precursors. beilstein-journals.org

Automated Synthesis: Automated platforms can perform multi-step syntheses with high precision and reproducibility, minimizing human error and accelerating the optimization of reaction conditions. The integration of automated synthesis with in-line analysis can create a powerful system for the rapid development and production of this compound and its derivatives. Automated synthesis has been successfully applied to the production of complex molecules, including radiolabeled compounds for medical imaging, demonstrating its potential for the synthesis of fine chemicals. nih.govfrontiersin.orgnih.gov

The future of research on this compound is poised for significant advancements. By embracing the principles of green chemistry, exploring novel reactivity, leveraging the power of computational modeling, and integrating modern synthesis technologies, the scientific community will continue to unlock the full potential of this versatile building block for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 4-Tert-butylazetidin-2-one, and how can researchers verify the reproducibility of these methods?

- Methodological Answer : Begin by consulting authoritative databases like SciFinder or Reaxys to identify peer-reviewed procedures for synthesizing this compound. Cross-reference reported yields, reaction conditions (e.g., temperature, catalysts), and purification methods. For reproducibility, ensure strict adherence to documented protocols, including stoichiometric ratios and solvent purity. Validate intermediate and final products using spectroscopic techniques (e.g., -NMR, -NMR, IR) and compare with literature data . If deviations occur, systematically adjust variables (e.g., reaction time, catalyst loading) and document changes in supplemental materials for transparency .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Chromatography : Use HPLC or GC to assess purity (>95% is typical for publication ).

- Spectroscopy : Confirm structure via -NMR (e.g., azetidinone ring protons at δ 3.5–4.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Thermal Analysis : Melting point determination can corroborate identity if literature data exist .

Always report discrepancies (e.g., unexpected peaks in NMR) and resolve them through iterative purification or alternative synthetic routes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and reactions.

- Storage : Keep the compound in a desiccator under inert gas (e.g., N) to prevent hydrolysis.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for azetidinone derivatives. Partner with certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Iterative Analysis : Re-run reactions under identical conditions to confirm reproducibility. Use -NMR and LC-MS to trace byproduct formation (e.g., ring-opened intermediates).

- Computational Modeling : Employ DFT calculations to predict plausible side reactions (e.g., nucleophilic attack on the azetidinone carbonyl).

- Isolation and Characterization : Purify byproducts via column chromatography and analyze using 2D NMR (e.g., COSY, HSQC) for structural elucidation . Document all anomalies in supplemental materials with proposed mechanistic explanations .

Q. What strategies optimize the stereochemical control of this compound derivatives for medicinal chemistry applications?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure tert-butyl groups or catalysts (e.g., Jacobsen’s catalysts) to induce asymmetry during ring closure.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity to favor specific transition states. Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation.

- Crystallography : Obtain X-ray structures of intermediates to confirm stereochemistry and refine reaction conditions .

Q. How can researchers design experiments to explore the bioactivity of this compound while addressing potential off-target effects?

- Methodological Answer :

- In Silico Screening : Perform molecular docking studies to predict binding affinities for target receptors (e.g., proteases, kinases).

- Selectivity Assays : Test against related enzyme families (e.g., serine vs. cysteine hydrolases) to assess specificity.

- Metabolic Stability : Use microsomal incubation (e.g., human liver microsomes) to evaluate degradation pathways. Cross-reference results with toxicological profiles of structurally similar azetidinones .

Q. What methodologies ensure robust data presentation and reproducibility in publications involving this compound?

- Methodological Answer :

- Supplemental Materials : Include raw spectral data, chromatograms, and crystallographic files (e.g., CIF). Annotate experimental procedures with exact equipment models and software versions .

- Statistical Validation : For bioactivity studies, report IC values with confidence intervals (n ≥ 3 replicates). Use tools like Prism or R for dose-response curve fitting.

- Ethical Compliance : Disclose funding sources and conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.